

Molecular weight and formula of 4-(4-Chlorobenzoyl)Piperidine

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Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)Piperidine

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An In-depth Technical Guide to **4-(4-Chlorobenzoyl)Piperidine**: A Core Scaffold in Modern Drug Discovery

Introduction

4-(4-Chlorobenzoyl)piperidine is a heterocyclic ketone that has emerged as a significant building block and key intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, combining a piperidine ring with a substituted benzoyl group, positions it as a "privileged structure" in medicinal chemistry—a framework that is capable of binding to multiple biological targets.^[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of **4-(4-Chlorobenzoyl)piperidine**, its synthesis, analytical characterization, applications, and safety protocols. The insights herein are grounded in established chemical principles and field-proven applications to facilitate its effective use in a research and development setting.

Core Chemical Identity

The fundamental identity of a compound is defined by its molecular structure, formula, and weight. These core attributes dictate its chemical behavior and stoichiometric relationships in reactions.

Identifier	Value	Source
Molecular Formula	C ₁₂ H ₁₄ ClNO	[2] [3] [4] [5]
Molecular Weight	223.70 g/mol	[2] [4]
IUPAC Name	(4-chlorophenyl)-piperidin-4-ylmethanone	[4]
CAS Number	53220-41-0	[3] [4]
Synonyms	4-(p-Chlorobenzoyl)piperidine, (4-Chlorophenyl)(piperidin-4-yl)methanone	[3] [4]

The structure consists of a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This combination of a flexible, basic heterocyclic amine and a rigid, aromatic ketone is crucial to its utility in medicinal chemistry.

Caption: Chemical structure of (4-chlorophenyl)-piperidin-4-ylmethanone.

Physicochemical Properties

The physical characteristics of a compound are critical for determining its handling, storage, and behavior in various solvents and reaction conditions.

Property	Value	Source
Appearance	Yellow Solid	[3]
Melting Point	60-63 °C	[3]
Solubility	Slightly soluble in water	[3]
Storage	Keep in dark place, Sealed in dry, Room Temperature	[3]

Synthesis and Reaction Pathways

The synthesis of **4-(4-Chlorobenzoyl)piperidine** is typically achieved via the acylation of a piperidine derivative. A common and logical approach is the Friedel-Crafts acylation of a suitably protected piperidine precursor, or more directly, the N-acylation followed by rearrangement or direct C-acylation strategies. However, the most straightforward laboratory and industrial synthesis involves the reaction of a piperidine Grignard reagent with 4-chlorobenzoyl chloride or the acylation of piperidine with 4-chlorobenzoyl chloride under specific conditions.

A highly plausible pathway is the Schotten-Baumann reaction between piperidine and 4-chlorobenzoyl chloride. To prevent N-acylation, the piperidine nitrogen must be protected, typically with a Boc (tert-butoxycarbonyl) group. The protected piperidine can then be subjected to a Friedel-Crafts-type acylation or converted into an organometallic reagent for reaction with the acid chloride, followed by deprotection.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Boc Protection of Piperidine

- Dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

Step 2: Acylation and Deprotection

- Prepare a solution of N-Boc-piperidine (1.0 eq) in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

- Add a strong base such as sec-Butyllithium (s-BuLi, 1.1 eq) dropwise to deprotonate the 4-position, forming a lithiated intermediate.
- In a separate flask, dissolve 4-chlorobenzoyl chloride (1.2 eq) in anhydrous THF.
- Slowly add the 4-chlorobenzoyl chloride solution to the lithiated piperidine solution at -78 °C.
- After the addition is complete, allow the reaction to stir for 1-2 hours at -78 °C.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
- The crude N-Boc-**4-(4-chlorobenzoyl)piperidine** is then deprotected by dissolving it in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.
- Stir at room temperature for 1-3 hours.
- Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the final product, **4-(4-Chlorobenzoyl)piperidine**.
- Purify the final compound using column chromatography or recrystallization.

Caption: Synthetic workflow for **4-(4-Chlorobenzoyl)Piperidine**.

Analytical Characterization

Confirming the identity and purity of synthesized **4-(4-Chlorobenzoyl)piperidine** requires a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorobenzoyl ring (typically in the 7.4-7.8 ppm range as two doublets), the proton at the 4-position of the piperidine ring (a multiplet around 3.0-3.5 ppm), and the piperidine ring methylene protons (in the 1.5-3.0 ppm range).^[6] The NH proton will appear as a broad singlet.

- ^{13}C NMR: The carbon spectrum will show a characteristic signal for the ketone carbonyl carbon (~198-205 ppm), signals for the aromatic carbons (128-140 ppm), and signals for the aliphatic carbons of the piperidine ring (25-55 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1670-1690 cm^{-1} . Other notable peaks include the N-H stretch (around 3300-3400 cm^{-1} , often broad), C-H stretches (aliphatic and aromatic, ~2850-3100 cm^{-1}), and the C-Cl stretch (~700-800 cm^{-1}).^{[7][8]}
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 224.7. The isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) will be evident, with a signal at m/z 226.7.

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

4-(4-Chlorobenzoyl)piperidine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for more complex molecules.^{[3][5]}

- Monoacylglycerol Lipase (MAGL) Inhibitors: Research has demonstrated that derivatives of **4-(4-chlorobenzoyl)piperidine** can act as potent and reversible inhibitors of monoacylglycerol lipase (MAGL).^[9] MAGL is a therapeutic target for various conditions, including cancer and neurological disorders. The piperidine core acts as a scaffold, upon which further modifications are made to optimize binding affinity and selectivity for the enzyme's active site.^[9]
- Allosteric Modulators: Certain thiophene derivatives incorporating the **4-(4-chlorobenzoyl)piperidine** moiety have been identified as allosteric enhancers of the A1-adenosine receptor, presenting opportunities for developing treatments for cardiovascular diseases and pain.^{[3][5]}
- Neuropsychiatric Drug Scaffolds: The related 4-benzoylpiperidine fragment is a core component of several antipsychotic and neurological drugs.^[1] The structure mimics aspects of butyrophenones, a well-known class of dopamine receptor antagonists. This makes **4-(4-**

chlorobenzoyl)piperidine a valuable starting point for synthesizing new ligands for dopamine and serotonin receptors.

Safety and Handling

Understanding the hazard profile is essential for safe laboratory practice.

- Hazard Classification: **4-(4-Chlorobenzoyl)piperidine** is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation.^{[2][4][10]}
 - GHS Pictogram: GHS07 (Exclamation Mark)
 - Signal Word: Warning
- Precautionary Measures:
 - Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[10] Avoid breathing dust and handle only in a well-ventilated area or chemical fume hood.^[10]
 - Storage: Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.^[3]
 - First Aid: In case of eye contact, rinse cautiously with water for several minutes.^[10] If swallowed, rinse mouth and seek medical attention.^[10] If inhaled, move to fresh air.

Conclusion

4-(4-Chlorobenzoyl)piperidine is a compound of significant value to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its precise molecular weight of 223.70 g/mol and formula of $C_{12}H_{14}ClNO$ are foundational to its use in synthesis. Beyond these basic identifiers, its utility is rooted in its versatile structure, which serves as a robust scaffold for creating novel therapeutic agents, from MAGL inhibitors to CNS-active compounds. A thorough understanding of its synthesis, analytical profile, and safety requirements enables researchers to leverage this important chemical intermediate to its full potential in the pursuit of new medicines.

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References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-chlorobenzoyl)piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(4-Chlorobenzoyl)piperidine price,buy 4-(4-Chlorobenzoyl)piperidine - chemicalbook [chemicalbook.com]
- 4. 4-(4-Chlorobenzoyl)Piperidine | C₁₂H₁₄ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Chlorobenzoyl)piperidine | 53220-41-0 [chemicalbook.com]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 9. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacopoeia.com [pharmacopoeia.com]
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